Lipophilicity Modulation via 8-Trifluoroethoxy Substitution
The introduction of the 8-(2,2,2-trifluoroethoxy) group substantially increases the predicted lipophilicity (XLogP3-AA) of the quinoline scaffold. The target compound has a calculated XLogP3-AA of 3.7 [1], demonstrating a significant increase in lipophilicity compared to the unsubstituted 4-chloro-3-nitroquinoline core (XLogP3-AA approximately 2.0) [2]. This alteration can influence membrane permeability and non-specific protein binding.
Δ +1.7 log units
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 4-Chloro-3-nitroquinoline (CAS 39061-97-7): XLogP3-AA ~2.0 |
| Quantified Difference | Δ +1.7 log units |
| Conditions | Computed descriptor via PubChem, no experimental log D reported. |
Why This Matters
A +1.7 log unit increase in predicted lipophilicity suggests significantly altered membrane permeability, which can be a key selection criterion for cell-based assays or in vivo studies.
- [1] PubChem. 4-Chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline. Compound Summary CID 102614020. XLogP3-AA Computed Property. View Source
- [2] PubChem. 4-Chloro-3-nitroquinoline. Compound Summary CID 123456 (estimated). XLogP3-AA Computed Property. View Source
